molecular formula C11H20N2O2 B15111769 (4-Ethylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone

(4-Ethylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Katalognummer: B15111769
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: BEGUGULNDJEZKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) is a heterocyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an ethyl group and a tetrahydro-2-furanyl carbonyl group. It is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

The synthesis of Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) typically involves the reaction of piperazine with ethyl chloroformate and tetrahydro-2-furanyl carbonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: It can undergo substitution reactions where the ethyl or tetrahydro-2-furanyl carbonyl groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The ethyl and tetrahydro-2-furanyl carbonyl groups contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion .

Vergleich Mit ähnlichen Verbindungen

Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) can be compared with other similar compounds such as:

  • 1-(2-Furoyl)piperazine
  • 1-(2-Hydroxyethyl)piperazine
  • 1-Bis(4-fluorophenyl)methyl piperazine

These compounds share the piperazine core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of the ethyl and tetrahydro-2-furanyl carbonyl groups in Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) makes it distinct and valuable for specific research applications .

Eigenschaften

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

(4-ethylpiperazin-1-yl)-(oxolan-2-yl)methanone

InChI

InChI=1S/C11H20N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h10H,2-9H2,1H3

InChI-Schlüssel

BEGUGULNDJEZKW-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C(=O)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.